2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
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Overview
Description
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Acetamide: The pyrazole ring is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the N-((1H-Pyrazol-1-yl)methyl)-2-chloroacetamide intermediate.
Introduction of the Thiophene Ring: The final step involves the reaction of the intermediate with 2,4-diethylthiophen-3-amine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-dimethylthiophen-3-yl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylphenyl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylfuran-3-yl)acetamide
Uniqueness
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is unique due to the presence of both the pyrazole and thiophene rings, which can confer specific electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
87674-84-8 |
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Molecular Formula |
C14H18ClN3OS |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-11-9-20-12(4-2)14(11)18(13(19)8-15)10-17-7-5-6-16-17/h5-7,9H,3-4,8,10H2,1-2H3 |
InChI Key |
YEPLKGQCZPPRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1N(CN2C=CC=N2)C(=O)CCl)CC |
Origin of Product |
United States |
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